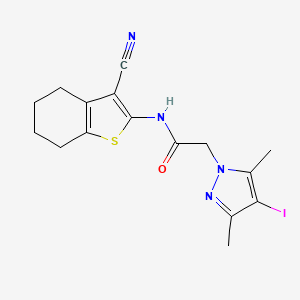![molecular formula C24H21N5O2 B11063220 N-benzyl-1-[3-methoxy-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]methanamine](/img/structure/B11063220.png)
N-benzyl-1-[3-methoxy-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL[3-METHOXY-4-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLOXY)PHENYL]METHANAMINE is a complex organic compound that features a triazoloquinoxaline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the triazoloquinoxaline structure suggests potential biological activity, making it a candidate for various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL[3-METHOXY-4-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLOXY)PHENYL]METHANAMINE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction conditions involve microwave irradiation, which accelerates the reaction and improves the overall efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable methodologies are often applied. The use of microwave irradiation and catalyst-free conditions aligns with industrial goals of reducing environmental impact and improving reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL[3-METHOXY-4-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLOXY)PHENYL]METHANAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazoloquinoxaline moiety.
Substitution: The methoxy and benzyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-BENZYL[3-METHOXY-4-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLOXY)PHENYL]METHANAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-BENZYL[3-METHOXY-4-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLOXY)PHENYL]METHANAMINE involves its interaction with specific molecular targets. The triazoloquinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, it may act as an inhibitor of certain kinases or other enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like Olaquindox and Echinomycin share the quinoxaline core structure and exhibit similar biological activities.
Triazole Derivatives: Compounds containing the triazole ring, such as certain antifungal agents, also share structural similarities.
Uniqueness
N-BENZYL[3-METHOXY-4-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLOXY)PHENYL]METHANAMINE is unique due to the combination of the triazoloquinoxaline moiety with the benzyl and methoxy groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C24H21N5O2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[[3-methoxy-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C24H21N5O2/c1-30-22-13-18(15-25-14-17-7-3-2-4-8-17)11-12-21(22)31-24-23-28-26-16-29(23)20-10-6-5-9-19(20)27-24/h2-13,16,25H,14-15H2,1H3 |
InChI Key |
GZYCVSDXEKTBNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=C2)OC3=NC4=CC=CC=C4N5C3=NN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-phenyl-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11063139.png)
![3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-(pyridin-3-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11063147.png)
![2-(4-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B11063150.png)

![4-tert-butyl-N-[(4-tert-butylphenyl)sulfonyl]-N-(1-methyl-1H-benzimidazol-2-yl)benzenesulfonamide](/img/structure/B11063166.png)

![4-[3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]aniline](/img/structure/B11063175.png)
![4-(3-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11063183.png)
![4-(furan-2-yl)-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11063190.png)
![5-(3,4-Dichlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11063199.png)

![5-bromo-1-({2-[(3,5-dimethylbenzyl)oxy]ethoxy}methyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11063211.png)
![3-[4-(2-amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B11063214.png)
![5-[(3-Fluoro-2-methylphenyl)sulfamoyl]-2-(3-methylbutoxy)benzamide](/img/structure/B11063218.png)
